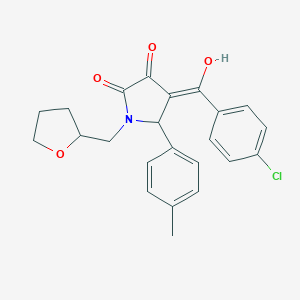![molecular formula C16H17N3O3S B266948 N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. It is commonly found in crops such as corn, wheat, and rice, and can have detrimental effects on human and animal health.
Mécanisme D'action
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide inhibits ceramide synthase, leading to a decrease in sphingolipid synthesis and an increase in sphinganine levels. This disrupts cellular signaling pathways, leading to cell death and tissue damage. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of sphingolipid synthesis, induction of oxidative stress and inflammation, and disruption of cellular signaling pathways. These effects can lead to cell death, tissue damage, and the development of chronic diseases such as cancer, cardiovascular disease, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is a useful tool for studying the effects of ceramide synthase inhibition and sphingolipid metabolism in vitro and in vivo. However, its toxicity limits its use in certain experiments, and caution should be taken when handling and using this compound in the laboratory.
Orientations Futures
Future research on N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide should focus on developing new therapies for diseases associated with ceramide synthase inhibition and sphingolipid metabolism. This could include the development of new drugs that target ceramide synthase or other components of the sphingolipid pathway. Additionally, research on the environmental factors that contribute to this compound production in crops could help to reduce exposure to this mycotoxin and improve food safety.
Méthodes De Synthèse
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide is synthesized through the fermentation of Fusarium fungi, which produces the mycotoxin in the presence of specific environmental conditions such as high humidity and temperature. The chemical structure of this compound consists of a furan ring, a phenyl ring, and a carboxamide group attached to a butanamide chain.
Applications De Recherche Scientifique
N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide has been extensively studied in scientific research due to its toxic effects on human and animal health. It has been shown to inhibit ceramide synthase, which is involved in the synthesis of sphingolipids, leading to disruption of cellular signaling pathways and cell death. This compound has also been linked to the development of cancer, cardiovascular disease, and neurological disorders.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[[3-(butanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-5-14(20)17-11-6-3-7-12(10-11)18-16(23)19-15(21)13-8-4-9-22-13/h3-4,6-10H,2,5H2,1H3,(H,17,20)(H2,18,19,21,23) |
Clé InChI |
YGPLMPGTNODYPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
SMILES canonique |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)



![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)